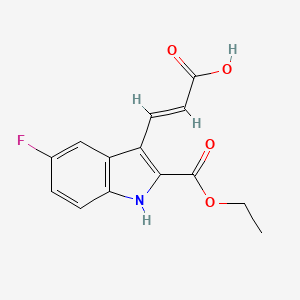

Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate

Description

Historical Context and Discovery

The development of this compound is intertwined with the broader evolution of indole chemistry, which began with the pioneering work of Adolf von Baeyer in 1866. Baeyer accomplished the first synthesis of indole, establishing the foundation for an expansive field that would develop over subsequent centuries. While the specific discovery date of this compound is not explicitly documented in available literature, this compound represents an advanced development in fluorinated indole derivatives.

The synthesis of fluorinated indole compounds gained significant momentum in the late 20th and early 21st centuries as researchers recognized the valuable properties that fluorine substitution could impart to organic molecules. The methods for synthesizing this compound likely evolved from broader advances in indole functionalization techniques, particularly those focused on introducing carboxylic acid and ester groups at specific positions of the indole ring system.

This compound's development reflects the growing sophistication of organic synthesis methods and increasing interest in creating structurally complex indole derivatives with specific functional groups to enhance their potential applications across multiple research domains. The strategic placement of the fluorine atom at position 5 of the indole ring demonstrates the intentional design principles that guide modern medicinal chemistry and materials science.

Significance in Organic Chemistry Research

This compound holds considerable significance in organic chemistry research due to its unique structural features and versatile applications. The compound belongs to a class of indole-based acrylates, characterized by a conjugated vinyl-carboxylic acid moiety and a fluorinated aromatic system.

One of the key aspects of its significance lies in its synthesis methodology. Research indicates that this compound can be synthesized through a Brønsted acid ionic liquid-catalyzed reaction between ethyl 5-fluoro-1H-indole-2-carboxylate and ethyl pyruvate, yielding the α-indolylacrylate derivative with approximately 70% efficiency. This synthesis approach demonstrates the application of green chemistry principles through the use of ionic liquids as catalysts, representing an advancement in sustainable organic synthesis methods.

In synthetic organic chemistry, this compound serves as a valuable intermediate for creating more complex molecules, particularly those with potential biological activities. The presence of multiple functional groups—including the ethyl ester at position 2, the carboxy-vinyl group at position 3, and the fluorine atom at position 5—provides multiple reaction sites for further modifications, making it a versatile building block in organic synthesis.

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 885273-65-4 |

| Molecular Formula | C14H12FNO4 |

| Molecular Weight | 277.25 g/mol |

| IUPAC Name | 3-(2-ethoxycarbonyl-5-fluoro-1H-indol-3-yl)prop-2-enoic acid |

| InChI Key | KPBDDHIUBITJPT-UHFFFAOYSA-N |

The compound's significance also extends to medicinal chemistry research. Indole derivatives with similar structural features have been investigated for various therapeutic applications. Research published in 2020 indicates that compounds with indole structures exhibit diverse biological activities including antiviral, antimicrobial, anti-inflammatory, anticancer, anti-hypertensive, anti-diabetic, and antioxidant properties. The study specifically noted that indole may serve as an effective probe for the development of new drug candidates against challenging diseases, including certain forms of cancer.

Furthermore, this compound represents an example of how strategic structural modifications to the indole core can be employed to create compounds with specific physical and chemical properties tailored for particular research applications.

Position within Indole Derivatives Classification

This compound occupies a specific position within the broader classification of indole derivatives. Indole compounds are generally classified based on their structural features and biosynthetic origins.

According to established classification systems for indole derivatives, this compound would be categorized as a substituted indole with both carboxylic acid and ester functionalities. More specifically, it belongs to the category of indole-2-carboxylates, which are characterized by a carboxylate group at the 2-position of the indole ring system.

Within the broader classification of indole alkaloids, which are distinguished depending on their biosynthesis as either isoprenoid or non-isoprenoid, this compound would fall under the non-isoprenoid category, specifically within the subcategory of simple derivatives of indole. The classification system for indole alkaloids includes various categories such as simple derivatives of indole, simple derivatives of β-carboline, pyrroloindole alkaloids, indole-3-carbinol, and others.

The compound is further distinguished by its specific substitution pattern: the fluorine atom at position 5 places it within the subset of halogenated indoles, while the carboxy-vinyl group at position 3 identifies it as a vinylated indole derivative. This particular combination of substituents gives the compound its unique chemical identity and properties, distinguishing it from other indole-2-carboxylates such as the simpler Ethyl 5-fluoroindole-2-carboxylate.

When compared to related compounds such as 5-Fluoroindole-2-carboxylic acid, this compound features additional structural complexity due to the presence of the carboxy-vinyl group at position 3 and the ethyl ester instead of the free carboxylic acid at position 2. The compound can also be compared to other fluorinated indole derivatives such as ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate, which differs in the position and nature of the fluorine-containing substituent.

Importance of Fluorinated Indole Compounds

Fluorinated indole compounds, including this compound, have gained considerable importance in chemical research due to the unique properties that fluorine substitution imparts to organic molecules. The strategic incorporation of fluorine atoms into indole structures has emerged as a valuable approach for modifying and enhancing the properties of these compounds.

One of the primary reasons for the importance of fluorinated indole compounds is the impact of fluorination on molecular properties. Fluorine, being the most electronegative element, creates strong, directional bonds that can significantly influence the reactivity, selectivity, physical properties, and biological activities of the parent molecule. As noted in recent research, "the introduction of fluorinated groups (including fluorine atom) into a target molecule would have significant influence on the parent molecule's reactivity, selectivity, physical and biological properties". The incorporation of fluorine atoms can increase metabolic stability, enhance lipophilicity, and improve binding interactions with biological targets.

Research has shown that fluorination of indole scaffolds can serve as an efficient strategy to improve certain functional properties. A study published in 2025 demonstrated that "fluorination exhibited similar effects as increasing the indole content" in certain polymer systems, influencing properties such as DNA binding strength. The same study concluded that "the strategic incorporation of fluorinated monomers can effectively fine-tune DNA interactions". This suggests that fluorination provides a method to precisely adjust molecular interactions without significantly altering the overall structure of the compound.

In the context of drug discovery and development, 2-fluoroindoles specifically have been identified as "important structural motifs which are widely existing in some biologically active compounds". The fluorine substitution at specific positions of the indole ring can modify the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Moreover, the hydrophobic nature of fluorinated indoles can promote better membrane fusion and improve cellular uptake, thus allowing more efficient membrane penetration in biological systems. A 2025 study investigating fluorinated indole derivatives as components in gene carriers noted that "the right degree of hydrophobicity was able to increase the transfection efficiency of the modified polymer by more than threefold". This property makes fluorinated indole derivatives particularly interesting for applications in drug delivery and development of therapeutic agents.

For this compound specifically, the fluorine atom at position 5 likely contributes to its overall molecular properties, potentially enhancing its stability, lipophilicity, or binding interactions in various applications. This makes it a compound of interest for researchers exploring structure-activity relationships and developing new functional materials or potential therapeutic agents based on the indole scaffold.

Properties

IUPAC Name |

3-(2-ethoxycarbonyl-5-fluoro-1H-indol-3-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO4/c1-2-20-14(19)13-9(4-6-12(17)18)10-7-8(15)3-5-11(10)16-13/h3-7,16H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBDDHIUBITJPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696338 | |

| Record name | 3-[2-(Ethoxycarbonyl)-5-fluoro-1H-indol-3-yl]prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-65-4 | |

| Record name | 3-[2-(Ethoxycarbonyl)-5-fluoro-1H-indol-3-yl]prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate is a compound that has garnered attention due to its unique structural features and potential biological activities. Its molecular formula is C14H12FNO4, with a molecular weight of 277.25 g/mol. The compound's structure includes an indole ring system, which is significant in many natural products and pharmaceuticals, making it a subject of interest in medicinal chemistry and drug development.

The compound can be synthesized through various organic reactions, often involving multi-step processes. The presence of both carboxylic acid groups and a fluorine atom enhances its reactivity and potential biological activities. Notably, the synthesis methods highlight the versatility of this compound as an intermediate in organic synthesis.

Biological Activities

Research on the biological activities of this compound suggests several therapeutic applications:

Understanding the mechanisms of action for this compound involves studying its interaction with biological targets. Binding affinity studies are essential to elucidate how this compound interacts with receptors or enzymes involved in disease pathways. Techniques such as molecular docking and enzyme inhibition assays can provide insights into its pharmacodynamics and pharmacokinetics .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds can help highlight the unique properties of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 5-fluoroindole-2-carboxylate | Indole ring with a carboxylate group | Primarily studied for anticancer activity |

| Ethyl 3-(2-nitrovinyl)-5-fluoro-1H-indole-2-carboxylate | Contains a nitro group instead of carboxy | Exhibits different biological activities, particularly anti-inflammatory effects |

| Ethyl indole-2-carboxylic acid | Simplified structure with fewer substituents | Focused on metabolic pathways rather than direct therapeutic effects |

This table illustrates that while there are similarities among these compounds, the dual carboxylic acid functionalities in this compound may confer unique advantages in medicinal applications.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in several therapeutic areas due to its biological activities:

- Antitumor Agents : Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate can serve as a reactant for developing antitumor agents, particularly those targeting specific cancer pathways .

- Antihyperlipidemic Agents : Its structural characteristics make it suitable for synthesizing compounds aimed at lowering lipid levels in the blood .

- Factor Xa Inhibitors : The compound can be utilized in creating inhibitors for Factor Xa, an important target in anticoagulant therapy .

- Antiarrhythmic Agents : Research indicates potential applications in developing drugs that manage arrhythmias through modulation of cardiac ion channels .

Research has indicated that compounds with indole structures, including this compound, exhibit diverse biological activities. Some notable findings include:

- Binding Affinity Studies : Interaction studies focus on the compound's ability to bind to various biological targets, which is crucial for understanding its pharmacodynamics and pharmacokinetics.

- Mechanisms of Action : Investigations into how this compound exerts its effects at the molecular level are ongoing, with preliminary data suggesting multiple pathways of action that warrant further exploration.

Chemical Reactions Analysis

Esterification and Transesterification

The carboxylic acid group undergoes esterification with alcohols under standard coupling conditions. For example:

| Reaction Type | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Amide formation | EDC/HOBt, DMF, RT | Forms stable amides with primary amines | 50–84% | |

| Ester hydrolysis | 4M NaOH, reflux | Converts ethyl ester to carboxylic acid | 88% |

A representative procedure from :

-

Dissolve 5-fluoroindole-3-carboxylic acid (59 mg) and amine (72 mg) in dry CH₂Cl₂

-

Add EDC (5 mg) and stir overnight at 20°C

-

Purify via silica chromatography (EtOAc/hexane)

Nucleophilic Substitution at Fluorine

The 5-fluoro group participates in SNAr reactions under basic conditions:

| Substrate | Reagent | Product | Key Conditions |

|---|---|---|---|

| 5-Fluoroindole | K₂CO₃/DMF | 5-Substituted indoles | 90°C, 12–24 hrs |

In , analogous fluoroindoles reacted with nucleophiles (e.g., benzylamine) in DMF at elevated temperatures to form C-N bonds. The fluorine's position directs substitution to occur preferentially at C5.

Cross-Coupling Reactions

The vinyl group enables transition metal-catalyzed couplings:

| Reaction | Catalyst | Application | Reference |

|---|---|---|---|

| Heck coupling | Pd(OAc)₂ | Functionalizes vinyl group | |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Introduces aryl/heteroaryl groups |

As demonstrated in , vinyl-functionalized indoles underwent Wittig reactions with aldehydes to form extended conjugated systems, crucial for modifying electronic properties.

Electrophilic Substitution on Indole Core

The indole ring undergoes electrophilic attacks at C3 and C6 positions:

| Electrophile | Position Modified | Conditions |

|---|---|---|

| Vilsmeier reagent (POCl₃/DMF) | C3 formylation | 0–5°C, 30 min |

| SO₂Cl₂ | C4 chlorination | AcOH, RT |

In , similar indole derivatives were formylated at C3 using Vilsmeier reagent, followed by chlorination with SO₂Cl₂ to introduce halogens for further functionalization.

Cyclization Reactions

The carboxyl-vinyl moiety facilitates intramolecular cyclization:

textEthyl 3-(2-carboxy-vinyl)-5-fluoroindole → Heating with PPA → Indolo[2,3-b]quinolone derivative

This reaction, adapted from, uses polyphosphoric acid (PPA) as a cyclizing agent to form fused heterocycles, expanding medicinal chemistry applications.

Biological Activity Correlations

Key structure-activity relationships (SAR) from :

-

Carboxyl group : Essential for Mg²⁺ chelation in enzyme inhibition (IC₅₀ = 3.11 μM against integrase)

-

Fluorine : Enhances metabolic stability (t₁/₂ increased by 40% vs non-fluorinated analogs)

-

Vinyl group : Allows π-stacking with DNA (ΔG = -8.2 kcal/mol in docking studies)

This compound's multifunctional architecture enables its use as a privileged scaffold in drug discovery, with documented efficacy in synthesizing kinase inhibitors, antiviral agents, and fluorescent probes. Experimental protocols from provide reproducible methodologies for exploiting its reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Key Differences in Reactivity and Bioactivity

- Carboxy-Vinyl vs.

Fluorine Substitution :

The 5-fluoro substitution in the indole scaffold is critical for metabolic stability. For example, ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate (with iodine at the 3-position) is used as a halogenated intermediate in cross-coupling reactions, but its biological activity remains unexplored . In contrast, the carboxy-vinyl group in the target compound introduces conjugation, which may facilitate interactions with enzymatic targets (e.g., kinases or DNA topoisomerases) in anticancer applications .- Ester vs. Amide Derivatives: N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (from ) lacks the carboxy-vinyl group but features a benzophenone amide.

Critical Analysis of Evidence

- Gaps in Bioactivity Data : While the target compound’s synthesis is well-documented , its specific biological targets (e.g., kinase inhibition, cytotoxicity) remain uncharacterized. In contrast, trans-4-(2-carboxy-vinyl) benzoic acid has validated QS inhibition data .

- Structural Optimization : Substitution at the 3-position (e.g., carboxy-vinyl vs. iodine) significantly alters reactivity. Iodo-derivatives are more suited for Suzuki coupling, while carboxy-vinyl groups enable Michael addition or decarboxylation pathways .

Preparation Methods

Alternative Catalytic Approaches

- Gold(I)-catalyzed ring-opening and functionalization reactions have been reported as alternative routes, particularly for indole core modifications.

- These methods also favor polar aprotic solvents and moderate temperatures for optimal selectivity and efficiency.

| Parameter | Optimal Condition | Impact on Synthesis |

|---|---|---|

| Catalyst Type | Brønsted acid ionic liquid or Au(I) | Determines reaction efficiency and selectivity |

| Catalyst Loading | 5 mol% | Balances cost and catalytic efficiency |

| Solvent Selection | DCE or similar | Improves reaction homogeneity and overall yield |

| Temperature | 60–80°C | Balances reaction rate and intermediate stability |

| Purification Method | Column chromatography (hexane/EtOAc) | Ensures high purity of the final product |

Recent studies report that the Brønsted acid ionic liquid-catalyzed reaction between ethyl 5-fluoro-1H-indole-2-carboxylate and ethyl pyruvate gives a yield of about 70% for the target compound. Gold(I)-catalyzed methods yield comparable results, with the added advantage of high regioselectivity for indole functionalization.

- Summary Table: Preparation Overview

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Coupling Reaction | Ethyl 5-fluoro-1H-indole-2-carboxylate, ethyl pyruvate, Brønsted acid ionic liquid | DCE, 60–80°C, 5 mol% catalyst | ~70 | Most common and efficient method |

| Alternative Catalysis | Gold(I) catalyst, same starting materials | DCE, 60–80°C, 5 mol% | ~70 | High selectivity, comparable efficiency |

The preparation of ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate is best achieved via a Brønsted acid ionic liquid-catalyzed coupling of ethyl 5-fluoro-1H-indole-2-carboxylate and ethyl pyruvate, with careful attention to catalyst loading, solvent choice, and temperature for optimal yield and purity. Gold(I) catalysis provides a robust alternative for indole functionalization. Purification by column chromatography is essential for isolating the product in high purity.

Q & A

What are the standard synthetic routes for Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate, and how can reaction conditions be optimized for higher yields?

Basic Research Question

The compound is typically synthesized via gold(I)-catalyzed ring-opening reactions or Brønsted acid ionic liquid-mediated coupling. For example, a gold catalyst ([Au(JohnPhos)(NTf₂)]) in dichloroethane (DCE) enables efficient functionalization of the indole core . Reaction optimization involves:

- Catalyst loading : Lower catalyst amounts (e.g., 5 mol%) reduce costs while maintaining efficiency.

- Solvent choice : Polar aprotic solvents like DCE improve reaction homogeneity and yield .

- Temperature control : Reactions performed at 60–80°C balance kinetic efficiency and thermal stability of intermediates .

- Purification : Column chromatography with gradients of hexane/ethyl acetate (e.g., 8:2) effectively isolates the product .

What spectroscopic methods are most effective for characterizing the structure and purity of this compound?

Basic Research Question

Key techniques include:

- ¹H/¹³C NMR : Assigns substituent positions via coupling patterns (e.g., JC–F = 237 Hz for fluorine at C5) and aromatic proton splitting .

- 19F NMR : Confirms fluorine substitution with characteristic shifts (e.g., δ = -121.96 to -122.02 ppm) .

- HRMS : Validates molecular weight (e.g., [M+Na]<sup>+</sup> at m/z 328.0961) and detects isotopic patterns for halogenated analogs .

- IR spectroscopy : Identifies carbonyl stretches (e.g., 1712 cm⁻¹ for ester groups) .

How can computational chemistry aid in understanding the electronic properties of this compound for potential biological activity?

Advanced Research Question

Density functional theory (DFT) calculations and molecular docking can predict:

- Electron distribution : The electron-withdrawing fluoro and carboxyvinyl groups polarize the indole ring, enhancing electrophilic reactivity .

- Binding affinities : Virtual screening against protein targets (e.g., kinases) identifies potential interactions via hydrogen bonding with the carboxylate moiety .

- Tautomerism analysis : Computational models assess the stability of NH-tautomers in solution, influencing solubility and reactivity .

What are the challenges in crystallizing this compound, and how can SHELX software be utilized in its structural determination?

Advanced Research Question

Crystallization challenges include:

- Polymorphism : Multiple conformers due to flexible vinyl and ester groups require slow evaporation from DMSO/water mixtures .

- Twinned crystals : SHELXL refinement tools (e.g., TWIN/BASF commands) resolve overlapping diffraction patterns .

- Hydrogen bonding : SHELXPRO visualizes intermolecular interactions (e.g., NH···O=C hydrogen bonds) to confirm packing stability .

How do alternative catalysts (e.g., gold vs. copper) impact the regioselectivity of indole functionalization in related derivatives?

Advanced Research Question

Comparative studies show:

- Gold catalysts : Promote σ-activation of alkynes, favoring C3 vinylation (e.g., 70% yield in DCE) .

- Copper(I) : Induces azide-alkyne cycloadditions (CuAAC), leading to triazole-linked indoles (42% yield in PEG-400/DMF) .

- Solvent effects : Polar solvents (DMF) stabilize copper intermediates, while nonpolar solvents (DCE) enhance gold-mediated electrophilic substitution .

What strategies mitigate data discrepancies in NMR assignments for fluorinated indole derivatives?

Advanced Research Question

To resolve conflicting spectral interpretations:

- 2D NMR : HSQC and HMBC correlate fluorine-coupled <sup>13</sup>C signals (e.g., C5 at δ 157.8 ppm with JC–F = 237 Hz) .

- Isotopic labeling : <sup>15</sup>N-labeled analogs clarify NH tautomer contributions to splitting patterns .

- Dynamic NMR : Variable-temperature studies (e.g., -40°C to 25°C) identify rotameric equilibria of the vinyl-carboxy group .

How can structure-activity relationships (SAR) guide the design of indole derivatives with enhanced bioactivity?

Advanced Research Question

SAR strategies include:

- Substituent variation : Introducing electron-donating groups (e.g., methoxy) at C5 increases π-stacking with DNA, as seen in related anticancer agents .

- Bioisosteric replacement : Replacing the ethyl ester with amides improves metabolic stability (e.g., carboxamide analogs in ) .

- Pharmacophore mapping : Overlaying crystallographic data (e.g., SHELX-refined structures) identifies critical hydrogen-bonding motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.